molecular formula C10H12F6O3 B3042479 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate CAS No. 630414-85-6

5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate

Cat. No. B3042479
CAS RN: 630414-85-6
M. Wt: 294.19 g/mol
InChI Key: CZDKPGBADTUZLK-UHFFFAOYSA-N
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Description

5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate is a chemical compound with the molecular formula C10H12F6O3 . It has an average mass of 294.191 Da and a monoisotopic mass of 294.069061 Da . This compound is used in the synthesis of fluorinated resins for semiconductor resist layers .


Synthesis Analysis

The synthesis of 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate can be achieved through a reaction involving 1,1-bis (trifluoromethyl)butane-1,3-diol, methacrylic acid, and methanesulfonic acid . The reaction is carried out in toluene at 120°C for 6 hours . Another synthesis route involves the reaction of 2-methylacrylic acid and 1,1,1-trifluoro-2-(trifluoromethyl)-4-pent-2-enol .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 12 hydrogen atoms, 6 fluorine atoms, and 3 oxygen atoms . The structure includes a methacrylate group attached to a pentan-2-yl group, which contains trifluoromethyl and hydroxy substituents .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 291.0±40.0 °C at 760 mmHg . The vapour pressure is 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 61.5±6.0 kJ/mol . The flash point is 129.8±27.3 °C . The index of refraction is 1.384 . The molar refractivity is 52.1±0.3 cm3 . It has 3 hydrogen bond acceptors and 1 hydrogen bond donor . It has 7 freely rotating bonds . The polar surface area is 47 Å2 . The polarizability is 20.7±0.5 10-24 cm3 . The surface tension is 24.7±3.0 dyne/cm . The molar volume is 222.7±3.0 cm3 .

Scientific Research Applications

1. Radioligand Development for Neuroimaging

5-Methoxy-1-[4-(trifluoromethyl)-phenyl]-1-pentanone-O-(2-aminoethyl)oxime, a compound structurally similar to 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate, has been used in the synthesis of carbon-11 labeled fluvoxamine. This radioligand offers potential for non-invasive assessment of serotonin uptake sites in the human brain using positron emission tomography (PET) (Matarrese et al., 1997).

2. Synthesis of Novel Compounds

Research has focused on the synthesis of novel trifluoromethylated β-acetal-diols and their application in the synthesis of other complex molecules. These compounds, which include functionalities similar to 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate, show potential for diverse chemical syntheses (Zanatta et al., 2001).

3. Exploration of Chemical Reactions

The chemical reactions of related trifluoromethyl compounds have been studied extensively. For instance, research has explored the reaction of 3-carboxy-5,5,5-trifluoro-4-hydroxy-4-phenylpentanoic acid with various reagents, providing insights into the behavior of similar trifluoromethyl compounds in chemical synthesis (Ukerun, 1989).

4. Polymer Research

Studies have investigated macroporous poly(2-hydroxyethyl methacrylate-co-ethylenedimethacrylates), which are related to 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate. These materials serve as sorbents for gas chromatography, indicating potential applications in polymer science (Hradil, 1977).

properties

IUPAC Name

[5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl] 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F6O3/c1-5(2)7(17)19-6(3)4-8(18,9(11,12)13)10(14,15)16/h6,18H,1,4H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDKPGBADTUZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(F)(F)F)(C(F)(F)F)O)OC(=O)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

630415-14-4
Details Compound: 2-Propenoic acid, 2-methyl-, 4,4,4-trifluoro-3-hydroxy-1-methyl-3-(trifluoromethyl)butyl ester, homopolymer
Record name 2-Propenoic acid, 2-methyl-, 4,4,4-trifluoro-3-hydroxy-1-methyl-3-(trifluoromethyl)butyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630415-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

294.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate

CAS RN

630414-85-6
Record name 630414-85-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared in the same fashion as the above described methacrylate using 142 g (0.63 mol) of 1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol, 793 mL (1.27 mol) of n-butyllithium (1.6M in hexane) and 73 g (0.69 mol) of methacryloyl chloride to yield, after distillation at 67° C. at 1.0 mm Hg, 142 g (76%) of the 2° methacrylate as a clear, colorless oil.
Quantity
142 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
793 mL
Type
reactant
Reaction Step Three
Quantity
73 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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